4-[2-(2-Methylpropyl)oxiran-2-yl]oxane
Description
4-[2-(2-Methylpropyl)oxiran-2-yl]oxane is a bicyclic organic compound comprising a tetrahydropyran (oxane) ring substituted at position 4 with a 2-(2-methylpropyl)oxirane group. The oxirane (epoxide) ring is fused to the oxane, with a branched 2-methylpropyl (isobutyl) substituent at its 2-position.
Properties
IUPAC Name |
4-[2-(2-methylpropyl)oxiran-2-yl]oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-9(2)7-11(8-13-11)10-3-5-12-6-4-10/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSASMKNDTYHEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CO1)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[2-(2-Methylpropyl)oxiran-2-yl]oxane typically involves the formation of the oxirane ring through epoxidation reactions. One common method is the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as temperature control, solvent selection, and purification techniques like chromatography.
Chemical Reactions Analysis
4-[2-(2-Methylpropyl)oxiran-2-yl]oxane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(2-Methylpropyl)oxiran-2-yl]oxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving epoxides.
Medicine: Its potential as a pharmacophore in drug design is being explored, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers and materials with specific properties, such as increased strength or flexibility.
Mechanism of Action
The mechanism of action of 4-[2-(2-Methylpropyl)oxiran-2-yl]oxane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, such as enzymes or receptors, leading to biological effects. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or materials science.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 4-[2-(2-Methylpropyl)oxiran-2-yl]oxane and Analogues
Key Findings:
Substituent Effects: The isobutyl group in this compound introduces steric bulk, reducing nucleophilic attack rates compared to simpler epoxides like (2-Methylpropyl)oxirane . Long-chain alkyl epoxides (e.g., 2-decyl-3-(4-methylhexyl)oxirane) exhibit increased lipophilicity, making them suitable for nonpolar solvents or surfactants .
Reactivity :
- The oxane ring stabilizes the epoxide moiety through electron-donating effects, contrasting with allyl- or aryl-substituted epoxides (e.g., 36014-34-3), where electron-withdrawing groups enhance electrophilicity .
Thermodynamic Stability: Bicyclic systems like this compound are less prone to ring-opening reactions than monocyclic epoxides due to strain distribution across two rings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
